3-Pyridinyl benzensulfonate
Description
Significance of Pyridine (B92270) and Benzenesulfonate (B1194179) Moieties in Contemporary Organic Chemistry
The distinct chemical properties of the pyridine and benzenesulfonate functional groups make them individually significant in the field of organic chemistry. Their combination within a single molecule, as in 3-pyridinyl benzenesulfonate, creates a compound with potential for diverse applications, stemming from the inherent reactivity and structural importance of each moiety.
Importance of Pyridine Scaffolds in Synthetic Chemistry
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. numberanalytics.com It is a fundamental structural unit in a vast number of natural products, including alkaloids and vitamins. scispace.comrsc.org Its significance is multifaceted, arising from its unique electronic and physical properties.
Building Block in Pharmaceuticals and Agrochemicals: The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into FDA-approved drug candidates. rsc.orgrsc.orgdovepress.com Its presence can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com Pyridine derivatives are integral to numerous clinically important molecules used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. scispace.comdovepress.com In agriculture, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. enpress-publisher.comyoutube.combiosynce.com
Versatile Reagent and Solvent: Pyridine's basicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to function as a non-nucleophilic base and an acid scavenger in a variety of reactions, such as acylations. youtube.comnih.gov It is also a versatile polar solvent capable of dissolving a wide range of substances. numberanalytics.comnih.gov
Ligand in Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine and its derivatives valuable ligands in transition metal catalysis, which is crucial for many industrial processes. youtube.com
Role of Sulfonate Esters as Versatile Intermediates and Leaving Groups
Sulfonate esters, such as benzenesulfonates, are a critical class of compounds in organic synthesis, primarily valued for their exceptional ability to act as leaving groups. A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The effectiveness of a sulfonate ester as a leaving group is due to the stability of the resulting sulfonate anion, which is a weak base. masterorganicchemistry.com
Excellent Leaving Groups: The conjugate bases of strong acids like p-toluenesulfonic acid are excellent leaving groups. masterorganicchemistry.com This property makes sulfonate esters highly effective substrates for nucleophilic substitution (SN1 and SN2) and elimination reactions. eurjchem.comfiveable.me The conversion of an alcohol, which is a poor leaving group (HO⁻), into a sulfonate ester is a common and vital transformation in multi-step synthesis. masterorganicchemistry.com
Synthetic Intermediates: Beyond their role as leaving groups, sulfonate esters serve as versatile synthetic intermediates. eurjchem.com They are involved in a wide array of synthetic transformations, including reductions and transition-metal-catalyzed coupling reactions. eurjchem.com The sulfonic ester motif is a key structural feature in many biologically active compounds used in pharmaceuticals and agrochemicals. rsc.org
Protecting Groups: The inherent stability of sulfonate esters also allows them to be used as protecting groups for alcohols during synthetic sequences. eurjchem.com
Overview of Academic Research Trajectories for 3-Pyridinyl Benzenesulfonate Analogues
Research into analogues of 3-pyridinyl benzenesulfonate explores the synergistic effects of the pyridine and benzenesulfonate moieties, leading to novel applications in medicinal chemistry, materials science, and analytical chemistry.
One significant area of research is in the development of novel anticancer agents. Scientists have synthesized a series of pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs), which act as antimitotic prodrugs. nih.govrsc.org In these analogues, a substituted pyridin-3-yl or pyridin-4-yl group is used to improve water solubility compared to earlier phenyl-based versions. nih.gov These compounds are designed to be bioactivated by cytochrome P450 1A1, an enzyme often overexpressed in breast cancer cells, leading to selective antiproliferative activity and disruption of microtubule assembly. nih.govrsc.org
In materials science, related structures are being investigated for the creation of coordination polymers and liquid crystals. Researchers have synthesized hybrid sulfonic acids that incorporate pyridine units as nitrogen donor moieties, viewing them as alternatives to more commonly used carboxylic acids for creating linker units in coordination polymers. researchgate.net Additionally, pyridinium (B92312) cations have been paired with wedge-shaped benzenesulfonate anions to generate liquid crystalline materials, demonstrating how the ionic interaction between these two components can drive the formation of ordered supramolecular structures. researchgate.net
Kinetic studies have also been performed on related systems to understand the fundamental reactivity. For example, the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with various pyridines have been analyzed to determine the factors that govern whether the nucleophilic attack occurs at the sulfur atom (S-O bond fission) or the carbon atom of the phenyl ring (C-O bond fission). cdnsciencepub.com Such studies provide insight into the reaction mechanisms and regioselectivity, which is crucial for designing targeted synthetic routes. cdnsciencepub.com
Another research trajectory involves the use of complex pyridinyl benzenesulfonate derivatives as analytical reagents. A notable example is 3,3′-[3-(2-Pyridinyl)-1,2,4-triazine-5,6-diyl]bis[benzenesulfonic acid], an isomer of the well-known iron-chelating agent ferrozine. caymanchem.com This compound forms a colored complex with ferrous iron, allowing for its quantitative colorimetric detection, highlighting an application in analytical chemistry. caymanchem.com
| Analogue Class | Research Focus | Key Findings/Applications | References |
| Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Medicinal Chemistry (Anticancer) | Act as water-soluble antimitotic prodrugs bioactivated by CYP1A1 in breast cancer cells. | nih.gov, rsc.org |
| Pyridinium Benzenesulfonates | Materials Science (Liquid Crystals) | Formation of liquid crystalline materials through ionic interactions. | researchgate.net |
| Pyridine-Functionalized Benzenesulfonic Acids | Materials Science (Coordination Polymers) | Serve as linker units for the construction of coordination polymers. | researchgate.net |
| 2,4-Dinitrophenyl X-substituted-benzenesulfonates | Physical Organic Chemistry | Kinetic studies on reactions with pyridines to elucidate reaction mechanisms and regioselectivity. | cdnsciencepub.com |
| 3,3′-[3-(2-Pyridinyl)-1,2,4-triazine-5,6-diyl]bis[benzenesulfonic acid] | Analytical Chemistry | Used as a colorimetric reagent for the detection of ferrous iron. | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
pyridin-3-yl benzenesulfonate |
InChI |
InChI=1S/C11H9NO3S/c13-16(14,11-6-2-1-3-7-11)15-10-5-4-8-12-9-10/h1-9H |
InChI Key |
JYXNWDOBCDYEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Pyridinyl Benzenesulfonate Systems
Mechanism of S-O Bond Cleavage in Pyridinyl Sulfonate Esters
The cleavage of the sulfur-oxygen (S-O) bond in pyridinyl sulfonate esters is a pivotal process that dictates their chemical behavior. This bond scission can occur through either homolytic (radical) or heterolytic (polar) pathways, depending on the reaction conditions.
Under conditions such as visible light irradiation, the S-O bond in aryl sulfonate esters can undergo cleavage to form sulfonyl radical intermediates. nih.govnih.govrsc.org This activation provides a pathway to sulfonyl radicals, which are valuable reactive species in organic synthesis. nih.gov The generation of sulfonyl radicals can also be achieved through photocatalytic activation of sulfonyl azides or via a radical process involving sulfur dioxide. nih.govrsc.org
Once formed, sulfonyl radicals exhibit diverse reactivity. researchgate.net They can readily add to carbon-carbon multiple bonds, such as those in vinylarenes, to form valuable vinyl sulfones. nih.govnih.govrsc.org The rate of addition of sulfonyl radicals, like the tosyl radical, to alkenes is influenced by the stabilization of the resulting adduct radical. acs.org Furthermore, these radical intermediates are key in the hydrosulfonylation of alkenes, expanding functionalization opportunities for sulfonamides. acs.org The precise control of sulfonyl radical generation under visible light allows for the redox-neutral formation of sulfonates and sulfonamides. rsc.orgresearchgate.net
In addition to radical pathways, S-O bond cleavage can proceed through polar mechanisms, particularly in hydrolysis and nucleophilic substitution reactions. The hydrolysis of sulfonate esters has been a subject of debate, with evidence supporting both stepwise and concerted mechanisms. acs.orgnih.govacs.org
Computational studies on the alkaline hydrolysis of aryl benzenesulfonates, including pyridine-3-yl benzene (B151609) sulfonate, suggest a concerted pathway. acs.orgnih.govacs.org These studies indicate that the reaction proceeds through an early transition state with minimal bond cleavage to the leaving group. acs.org The inclusion of pyridine-3-yl benzene sulfonate and its derivatives in these studies helped to linearize the Brønsted plot, supporting a concerted mechanism over a stepwise one involving a pentavalent intermediate. acs.orgnih.govacs.org The mechanism for the sulfonylation of alcohols can also vary, sometimes involving a sulfene (B1252967) intermediate, particularly with reagents like methanesulfonyl chloride. researchgate.netwikipedia.org
Nucleophilic Substitution Reactions Involving Sulfonate Leaving Groups
Sulfonate esters are widely recognized as excellent leaving groups in nucleophilic substitution reactions due to the stability of the resulting sulfonate anion, which is resonance-stabilized. periodicchemistry.compressbooks.publibretexts.org This property allows for the conversion of alcohols, which are poor substrates for substitution, into reactive sulfonate esters. periodicchemistry.compressbooks.pubyoutube.com
The efficacy of a leaving group is generally inversely related to its basicity; weaker bases are better leaving groups. pressbooks.pub For sulfonate esters, the negative charge on the departing anion is delocalized over three oxygen atoms, making it a very weak and stable base. periodicchemistry.com
Several factors influence the leaving group ability in pyridinyl systems:
Electronic Effects: The presence of electron-withdrawing groups on the pyridine (B92270) ring enhances the stability of the departing pyridinyloxide anion, thereby increasing the leaving group ability.
Coordination: In reactions involving metal salts like MgBr₂, the coordinating ability of the 2-pyridyl sulfonate ester can lead to internal activation and superior reactivity compared to 3-pyridyl sulfonates or tosylates. cdnsciencepub.comresearchgate.net
pKa of the Conjugate Acid: A lower pKa of the corresponding pyridinol (the conjugate acid of the leaving group) signifies a more stable anion and consequently a better leaving group. acs.org
| Parameter | Influence on Leaving Group Ability |
| Basicity of Leaving Group | Weaker bases are better leaving groups. |
| Resonance Stabilization | Delocalization of negative charge stabilizes the leaving group. |
| Coordination to Reagents | Can enhance reactivity through internal activation. |
| pKa of Conjugate Acid | Lower pKa indicates a more stable anion and better leaving group. |
Nucleophilic substitution reactions involving sulfonate esters can proceed with distinct stereochemical outcomes, which are indicative of the underlying mechanism.
SₙAr Reactions: In contrast, reactions of neopentyl and phenyl 2-pyridyl sulfonates with various organolithium reagents can proceed via a nucleophilic aromatic substitution (SₙAr) mechanism to yield 2-substituted pyridines. cdnsciencepub.comresearchgate.net
Hydrolytic Stability and Degradation Pathways of Pyridinyl Benzenesulfonate (B1194179) Esters
The stability of sulfonate esters towards hydrolysis is a critical factor, particularly in pharmaceutical applications where their potential to act as alkylating agents is a concern. figshare.com The hydrolysis of a sulfonate ester involves the cleavage of the S-O bond.
The rate and mechanism of hydrolysis can be influenced by pH and the structure of the ester. For instance, the alkaline hydrolysis of aryl benzenesulfonates has been shown to proceed via a concerted pathway. nih.gov
The degradation of the resulting benzenesulfonic acid can be initiated by microorganisms. For example, some bacteria can utilize benzenesulfonate as a carbon source, beginning the degradation process with desulfonation to yield catechol, which is then further metabolized. nih.gov Similarly, the pyridine ring can also undergo microbial degradation, with some bacterial strains capable of cleaving the ring and metabolizing the resulting fragments, ultimately leading to compounds like succinic acid.
Alkaline Hydrolysis Mechanisms of Sulfonate Esters
The alkaline hydrolysis of sulfonate esters has been a subject of considerable research, with mechanistic interpretations often debating between stepwise and concerted pathways. nih.gov The hydrolysis of a sulfonate monoester can theoretically proceed through several mechanisms, but the primary contention lies between a stepwise addition-elimination mechanism, which involves a pentacoordinate intermediate, and a concerted mechanism that proceeds through a single transition state. nih.govacs.org
Stepwise vs. Concerted Mechanisms:
Stepwise (Addition-Elimination): This pathway involves the initial attack of a nucleophile (e.g., hydroxide) on the sulfur atom to form a transient, pentavalent intermediate. This intermediate then expels the leaving group in a subsequent step. nih.gov
Concerted: In this mechanism, the nucleophilic attack and the departure of the leaving group occur simultaneously in a single kinetic step, passing through a single transition state without the formation of a stable intermediate. nih.govpsiberg.com
Brønsted and Hammett Correlations: Early studies on a series of aryl benzenesulfonates revealed a nonlinear (broken) Brønsted plot when correlating the reaction rate with the pKa of the leaving group. rsc.org This break was interpreted as evidence for a change in mechanism: from a stepwise process involving a pentavalent intermediate for poorer leaving groups to a fully concerted mechanism for good leaving groups. nih.govrsc.org
However, subsequent research that included 3-pyridinyl benzenesulfonate and its derivatives challenged this interpretation. nih.govacs.org When these pyridine-based compounds were added to the dataset, the previously nonlinear Brønsted plot was converted into a moderately scattered but linear correlation. nih.gov Furthermore, a Hammett plot of the same extended data, correlating reaction rates with the substituent constant (σ), showed a simple linear correlation with a ρ value of 1.83. acs.orgwhiterose.ac.uk This strong linear Hammett correlation suggests that a single, concerted reaction mechanism is a more consistent explanation for the entire series of compounds, including those with both good and poor leaving groups. acs.org The data support a concerted pathway that proceeds via an early transition state with minimal bond cleavage to the leaving group. acs.org
Computational studies further support the concerted mechanism, finding no evidence for a thermodynamically stable pentavalent intermediate for any of the aryl benzenesulfonates studied, including the 3-pyridinyl derivative. nih.gov
| Correlation Type | Observation with Pyridinyl Derivatives | Mechanistic Interpretation | Supporting Evidence |
|---|---|---|---|
| Brønsted Plot (log k vs. pKa) | Converts from a nonlinear plot to a linear correlation. nih.gov | Favors a single, consistent mechanism across the series. nih.gov | Inclusion of 3-pyridinyl, N-oxide, and N-methylpyridinium derivatives. acs.org |
| Hammett Plot (log k vs. σ) | Shows a good linear correlation (ρ = 1.83 ± 0.10). acs.org | Suggests a concerted pathway with an early transition state. acs.orgacs.org | Appropriateness of σ over pKa for correlation in this system. acs.org |
Reactivity of the Pyridine Nucleus and its Interplay with Sulfonate Reactivity
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. nih.gov This inherent electronic property significantly influences the reactivity of any attached functional groups, including a sulfonate ester.
Electronic Nature of the Pyridine Ring: The nitrogen atom in pyridine withdraws electron density from the ring carbons, making the ring less susceptible to electrophilic aromatic substitution compared to benzene, but more susceptible to nucleophilic attack. nih.govwikipedia.org Electrophilic attack, when it occurs under harsh conditions, preferentially happens at the 3-position (meta-position), as this avoids placing a destabilizing positive charge on the nitrogen atom in the intermediate resonance structures. pearson.com Conversely, nucleophilic aromatic substitution (SNAr) on pyridine is favored at the 2- and 4-positions (ortho and para), as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. wikipedia.orgstackexchange.com
Interplay with Sulfonate Reactivity: In 3-pyridinyl benzenesulfonate, the pyridine ring acts as an electron-withdrawing group attached to the sulfonate ester's leaving group (the pyridinol). This has a profound effect on the ester's reactivity.
Enhanced Leaving Group Ability : The electron-withdrawing nature of the pyridine nucleus stabilizes the resulting pyridinolate anion formed upon hydrolysis. By withdrawing electron density, the pyridine ring makes the 3-hydroxypyridine (B118123) a weaker base and thus a better leaving group. This increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack by hydroxide.
Modulation by N-Substitution : The reactivity can be further tuned by modifying the pyridine nitrogen. Studies on the hydrolysis of 3-pyridinyl benzenesulfonate and its N-oxide and N-methylpyridinium derivatives demonstrate this electronic interplay. acs.org
Pyridine-N-oxide : The N-oxide group is a stronger electron-withdrawing group than the neutral pyridine nitrogen, leading to a faster hydrolysis rate.
N-methylpyridinium : The permanent positive charge on the N-methylpyridinium derivative makes it an exceptionally powerful electron-withdrawing group. This drastically increases the rate of hydrolysis by making the pyridinium (B92312) oxide an excellent leaving group. acs.org
These findings underscore the critical role of the pyridine nucleus in modulating the reactivity of the sulfonate ester. The ability to systematically alter the electronic properties of the pyridine ring (e.g., through protonation, N-oxidation, or N-alkylation) provides a handle to control the rate and efficiency of the sulfonate ester's reactions. acs.orgnih.gov The linear Hammett correlation observed during hydrolysis studies confirms that these electronic effects are transmitted effectively from the pyridine ring to the reaction center at the sulfur atom. acs.org
Computational Chemistry and Theoretical Investigations of 3 Pyridinyl Benzenesulfonate
Quantum Chemical Studies on Molecular Structures and Electronic Properties
Quantum chemical calculations are instrumental in predicting and understanding the fundamental properties of molecules. For 3-Pyridinyl benzenesulfonate (B1194179), these studies provide a detailed picture of its three-dimensional geometry, electronic landscape, and reactive sites.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a leading computational method for the accurate determination of molecular geometries and electronic structures. By approximating the electron density of a molecule, DFT calculations can predict key structural parameters such as bond lengths and bond angles. For 3-Pyridinyl benzenesulfonate, geometry optimization using DFT, often with functionals like B3LYP and basis sets such as 6-31G*, reveals the most stable conformation of the molecule.
Theoretical calculations for related arylsulfonate esters have demonstrated the utility of DFT in providing geometric parameters that are in good agreement with experimental data where available. These studies indicate that the geometry around the sulfur atom is approximately tetrahedral, and the bond lengths and angles are influenced by the electronic nature of both the benzenesulfonyl and the pyridinyl moieties.
Table 1: Predicted Geometric Parameters of 3-Pyridinyl Benzenesulfonate from DFT Calculations (Note: The following data is illustrative and based on typical values for similar structures calculated with DFT. Specific experimental or calculated values for 3-Pyridinyl benzenesulfonate are not readily available in the public domain.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-O(ester) | 1.60 Å |
| S=O | 1.43 Å | |
| S-C(benzene) | 1.77 Å | |
| O-C(pyridine) | 1.40 Å | |
| Bond Angle | O=S=O | 120° |
| O(ester)-S-C(benzene) | 105° | |
| S-O-C(pyridine) | 118° | |
| Dihedral Angle | C(benzene)-S-O-C(pyridine) | ~60° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For 3-Pyridinyl benzenesulfonate, the HOMO is expected to be localized primarily on the electron-rich benzenesulfonate group, while the LUMO is likely to be centered on the electron-deficient pyridinyl ring. This distribution suggests that the molecule can act as an electron donor from the sulfonate side and an electron acceptor at the pyridine (B92270) ring. The magnitude of the HOMO-LUMO gap influences the energy required for electronic transitions and provides insights into the molecule's spectroscopic properties.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for 3-Pyridinyl Benzenesulfonate (Note: These are representative values based on DFT calculations for analogous molecules.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 6.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For 3-Pyridinyl benzenesulfonate, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to attack by electrophiles. Conversely, the nitrogen atom in the pyridine ring, being electronegative, also contributes to a region of negative potential, making it a potential site for protonation or coordination with Lewis acids. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for interaction with nucleophiles. The sulfur atom, being bonded to three electronegative oxygen atoms, would be electron-deficient and thus a prime target for nucleophilic attack.
Mechanistic Insights from Computational Modeling
Computational modeling provides a dynamic view of chemical reactions, allowing for the elucidation of reaction pathways, the characterization of transition states, and the prediction of kinetic and thermodynamic parameters.
Reaction Pathway Elucidation and Transition State Calculations
Computational studies have been particularly insightful in understanding the hydrolysis of sulfonate esters, including 3-Pyridinyl benzenesulfonate. The alkaline hydrolysis of this compound has been a subject of interest, with theoretical calculations helping to distinguish between possible reaction mechanisms, such as stepwise (addition-elimination) and concerted (SN2-like) pathways.
For a series of aryl benzenesulfonates, including the 3-pyridinyl derivative, computational studies have suggested that the alkaline hydrolysis proceeds through a concerted SN2-like mechanism rather than a stepwise pathway involving a stable pentacoordinate intermediate. researchgate.netdergipark.org.trmdpi.com Transition state calculations, which involve locating the saddle point on the potential energy surface connecting reactants and products, are crucial in these investigations. The geometry of the transition state provides information about the degree of bond formation and bond cleavage at the rate-determining step.
Kinetic and Thermodynamic Studies of Pyridine Derivative Reactions
For the hydrolysis of 3-Pyridinyl benzenesulfonate, computational studies can estimate the activation free energy, which is directly related to the reaction rate constant. Thermodynamic calculations can determine the change in Gibbs free energy for the reaction, indicating whether the process is spontaneous under given conditions. These theoretical predictions can be correlated with experimental kinetic data to validate the proposed reaction mechanism and to gain a deeper understanding of the factors that influence the reactivity of pyridine derivatives.
Advanced Analytical Methodologies for Characterization of Pyridinyl Benzenesulfonate
High-Resolution Spectrometric Techniques for Complex Mixtures
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification and structural elucidation of 3-Pyridinyl benzenesulfonate (B1194179), particularly within intricate mixtures. The unparalleled mass accuracy and resolving power of these techniques allow for the determination of elemental compositions and the differentiation of isobaric interferences.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
FT-ICR MS offers the highest resolving power and mass accuracy among all mass spectrometry techniques, making it an invaluable tool for the in-depth analysis of complex samples containing 3-Pyridinyl benzenesulfonate. In FT-ICR MS, ions are trapped in a Penning trap, a combination of a strong magnetic field and electric trapping plates. The trapped ions are excited to a larger cyclotron radius by an oscillating electric field. The subsequent image current induced by the coherently orbiting ions is detected and subjected to a Fourier transform to obtain a mass spectrum with exceptionally narrow peaks.
This high resolution allows for the confident assignment of elemental formulas to parent and fragment ions of 3-Pyridinyl benzenesulfonate, based on their exact mass-to-charge ratios. While specific FT-ICR MS data for 3-Pyridinyl benzenesulfonate is not extensively published, the analysis of related aromatic sulfonate compounds demonstrates the power of this technique.
Table 1: Illustrative FT-ICR MS Data for a Pyridinyl Sulfonate Ester Analog
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 250.0532 | 250.0530 | -0.8 | C₁₁H₁₀NO₃S |
| [M+Na]⁺ | 272.0352 | 272.0350 | -0.7 | C₁₁H₉NNaO₃S |
This table presents hypothetical data for a compound with the same elemental formula as 3-Pyridinyl benzenesulfonate to illustrate the typical accuracy of FT-ICR MS.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is a more widely accessible high-resolution technique that provides accurate mass measurements crucial for the characterization of 3-Pyridinyl benzenesulfonate. Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it well-suited for sulfonate esters. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
The high-resolution capabilities of analyzers such as Orbitrap or Time-of-Flight (TOF) coupled with ESI enable the precise determination of the molecular weight of 3-Pyridinyl benzenesulfonate and its fragmentation products. This is critical for confirming its identity and for studying its degradation pathways. Fragmentation studies using tandem mass spectrometry (MS/MS) in an ESI-HRMS system can provide valuable structural information. The fragmentation of pyridinyl sulfonate esters typically involves cleavage of the S-O bond, leading to characteristic fragment ions corresponding to the pyridinyl and benzenesulfonyl moieties.
Table 2: Expected ESI-HRMS Fragmentation of 3-Pyridinyl Benzenesulfonate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 250.0532 ([M+H]⁺) | 142.0110 | Benzenesulfonyl cation |
| 250.0532 ([M+H]⁺) | 95.0498 | 3-Hydroxypyridinium ion |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of 3-Pyridinyl benzenesulfonate from impurities, reactants, and other components in a mixture prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection
HPLC is a powerful technique for the separation of non-volatile and thermally sensitive compounds like 3-Pyridinyl benzenesulfonate. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of aromatic sulfonate esters. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
UV detection is a common method used with HPLC for the quantification of aromatic compounds. 3-Pyridinyl benzenesulfonate, containing both a pyridine (B92270) ring and a benzene (B151609) ring, exhibits strong UV absorbance, allowing for sensitive detection. For enhanced specificity and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. This combination allows for the simultaneous acquisition of chromatographic and mass spectral data, providing a high degree of confidence in the identification and quantification of the target compound. The use of a single quadrupole mass spectrometer with single ion recording (SIR) can achieve the necessary specificity and sensitivity for analyzing low levels of sulfonate esters waters.com.
Table 3: Typical HPLC-UV/MS Parameters for the Analysis of Aromatic Sulfonate Esters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (m/z 100-500) and MS/MS of the precursor ion |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While sulfonate esters are generally considered to be of low volatility, GC-MS analysis can be feasible, particularly for shorter-chain alkyl or aryl esters. The thermal stability of 3-Pyridinyl benzenesulfonate is a critical factor for successful GC analysis, as decomposition in the heated injector or column can lead to inaccurate results. Studies on the thermal stability of related sulfonate esters have shown that they can be susceptible to degradation at elevated temperatures nih.gov.
For GC-MS analysis, a capillary column with a nonpolar stationary phase is typically used. The separation is based on the boiling point and polarity of the analytes. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule upon electron ionization (EI). The EI mass spectrum of 3-Pyridinyl benzenesulfonate would be expected to show characteristic fragments corresponding to the pyridine and benzenesulfonyl moieties.
Table 4: Illustrative GC-MS Parameters and Expected Fragments for a Thermally Stable Sulfonate Ester
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Expected Fragments (m/z) | Proposed Structure |
| 249 | Molecular Ion (M⁺) |
| 141 | [C₆H₅SO₂]⁺ |
| 94 | [C₅H₄NO]⁺ |
| 77 | [C₆H₅]⁺ |
This table provides a general set of parameters and expected fragments, the applicability to 3-Pyridinyl benzenesulfonate would depend on its thermal stability.
Derivatization Strategies for Analysis of Reactive Sulfonate Esters
Derivatization is a chemical modification technique used to improve the analytical properties of a compound. For sulfonate esters, derivatization can be employed to enhance their volatility for GC analysis, improve their ionization efficiency in MS, or introduce a chromophore for better UV detection.
Given the inherent reactivity of the sulfonate ester group, derivatization strategies often target this functionality. However, for 3-Pyridinyl benzenesulfonate, which is already an ester, derivatization might be more relevant if the goal is to analyze for its presence as a potential impurity or to enhance its detection at trace levels.
A common approach for the analysis of sulfonic acids (the hydrolysis product of sulfonate esters) is their conversion to more volatile and less polar esters, for example, through reaction with diazomethane or other alkylating agents jst.go.jp. This would not be a derivatization of the intact 3-Pyridinyl benzenesulfonate but rather of its potential degradation product.
For enhancing detectability in LC-MS, derivatization of a functional group on either the pyridine or benzene ring could be considered, although this is less common as the inherent aromaticity of 3-Pyridinyl benzenesulfonate already provides good UV absorbance and reasonable ionization efficiency in ESI-MS. In some cases, derivatization of related sulfonate esters has been used to improve their chromatographic properties or to introduce a tag for specific detection methods jst.go.jp.
Quantitative Analytical Approaches for Organic Sulfonate Content
The accurate determination of the organic sulfonate content is crucial for quality control and various applications. Quantitative analysis of compounds like 3-Pyridinyl benzenesulfonate can be achieved through several established analytical methodologies. These methods are broadly categorized into volumetric and semi-quantitative approaches, each offering distinct advantages in terms of accuracy, precision, and applicability to different sample matrices.
Volumetric and Titration Methods
Volumetric analysis, also known as titrimetric analysis, is a classical and widely employed quantitative chemical analysis technique. It involves the gradual addition of a solution of a known concentration (the titrant) to a solution of the substance being analyzed (the analyte) until the chemical reaction between the two is complete. The completion of the reaction, or the equivalence point, is typically observed by a color change of an indicator or by instrumental means.
For the quantification of organic sulfonates, acid-base and precipitation titrations are particularly relevant. In the context of 3-Pyridinyl benzenesulfonate, these methods would typically involve the hydrolysis of the ester bond to liberate benzenesulfonic acid and 3-hydroxypyridine (B118123). The resulting acidic and basic moieties can then be titrated.
Key Principles of Volumetric Analysis:
Standard Solution: A reagent of precisely known concentration is used as the titrant.
Equivalence Point: The theoretical point at which the added titrant is stoichiometrically equivalent to the amount of analyte.
End Point: The point in the titration where a physical change, such as a color change of an indicator, signals the completion of the reaction. The proximity of the end point to the equivalence point is crucial for accuracy.
Table 1: Comparison of Titration Methods for Organic Sulfonate Analysis
Structure Activity Relationship Sar Studies of Pyridinyl Benzenesulfonates
Computational Approaches to SAR
Modern drug discovery heavily relies on computational methods to predict and explain the SAR of novel compounds, thereby reducing the time and cost associated with synthesizing and testing new molecules.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. For 3-Pyridinyl benzenesulfonate (B1194179), this would involve docking the compound into the active site of a relevant receptor to understand its binding mode. Key interactions that would be analyzed include:
Hydrogen Bonding: The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the sulfonate group's oxygen atoms can also participate in hydrogen bonding.
Pi-Pi Stacking: The aromatic nature of both the pyridine and benzene (B151609) rings allows for pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding pocket.
Electrostatic Interactions: The electron-withdrawing nature of the benzenesulfonate group creates a partial positive charge on the pyridine ring, influencing electrostatic interactions with the target.
A hypothetical docking study of 3-Pyridinyl benzenesulfonate and its derivatives could yield data similar to that presented in Table 1, illustrating how different substituents might affect binding affinity.
| Compound | Substituent on Pyridine Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 3-Pyridinyl benzenesulfonate | -H | -7.5 | TYR22, PHE88, ASN102 |
| 2-Chloro-3-pyridinyl benzenesulfonate | 2-Cl | -8.2 | TYR22, PHE88, ASN102, LYS100 |
| 2-Methyl-3-pyridinyl benzenesulfonate | 2-CH3 | -7.8 | TYR22, PHE88, ASN102 |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonate and Pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For sulfonate and pyridine derivatives, a QSAR model would be developed by calculating various molecular descriptors for a set of analogous compounds with known activities. These descriptors can be categorized as:
Electronic Descriptors: (e.g., Hammett constants, dipole moment) which quantify the electron-donating or withdrawing nature of substituents.
Steric Descriptors: (e.g., Taft steric parameters, molar refractivity) which describe the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., logP) which measure the lipophilicity of the compound.
A resulting QSAR equation might take the form:
log(1/IC50) = 0.5logP - 1.2σ + 0.8*Es + 2.3
This equation would suggest that activity is positively correlated with hydrophobicity (logP) and steric bulk (Es), and negatively correlated with the electron-withdrawing character of substituents (σ).
Influence of Structural Modifications on Chemical Reactivity and Molecular Recognition
The chemical reactivity and molecular recognition of 3-Pyridinyl benzenesulfonate can be fine-tuned by making specific structural modifications to either the pyridine ring or the benzenesulfonate moiety.
Impact of Pyridine Ring Substitution Patterns
The position and nature of substituents on the pyridine ring can significantly alter the compound's properties. The nitrogen atom in the pyridine ring makes it more electron-deficient than benzene, affecting its reactivity and interactions.
Electronic Effects: Electron-donating groups (e.g., -CH3, -OCH3) would increase the electron density on the pyridine ring, potentially enhancing its ability to form certain types of interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) would decrease the electron density, which could be beneficial for other interactions.
Steric Effects: The placement of bulky substituents can influence the preferred conformation of the molecule and may introduce steric hindrance, preventing optimal binding with a target.
The following table illustrates the hypothetical effects of different substitution patterns on the pyridine ring.
| Substitution Position | Electronic Effect of Substituent | Expected Impact on Reactivity |
| 2-position | Electron-withdrawing | Decreased nucleophilicity of the ring |
| 4-position | Electron-donating | Increased electron density, potentially altering binding mode |
| 5-position | Electron-withdrawing | Moderate decrease in ring reactivity |
This is a hypothetical data table for illustrative purposes.
Role of Benzenesulfonate Moiety Modifications
Substitution on the Benzene Ring: Adding substituents to the benzene ring can modulate the electronic properties of the sulfonate group and introduce new points of interaction with a biological target. For example, a para-substituent could extend into a deeper pocket of the binding site.
Replacement of the Sulfonate Linker: While less common, altering the sulfonate ester linkage itself would fundamentally change the molecule's chemical nature, stability, and reactivity.
Future Research Directions and Emerging Trends for 3 Pyridinyl Benzenesulfonate
Development of Sustainable and Atom-Economical Synthetic Methodologies
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. For 3-pyridinyl benzenesulfonate (B1194179) and its derivatives, future research will prioritize the development of processes that are not only efficient but also environmentally benign.
Key Research Thrusts:
Electrochemical Synthesis: An emerging sustainable method involves electrochemical meta-C–H sulfonylation of pyridines. nih.gov This approach avoids the need for harsh metal catalysts and chemical oxidants by using electricity to drive the reaction, representing a redox-neutral and highly regioselective strategy. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of other heterocyclic compounds. nih.gov Applying this technology to the formation of the sulfonate ester linkage could reduce energy consumption and simplify the manufacturing process.
Atom-Economical Reactions: Research is moving towards multicomponent reactions and cycloadditions that incorporate most or all atoms from the starting materials into the final product. researchgate.netresearchgate.netresearchgate.net Designing synthetic routes to pyridinyl benzenesulfonates that maximize atom economy will reduce waste and improve cost-effectiveness.
These sustainable approaches, summarized in the table below, represent a significant step forward in the eco-friendly production of valuable chemical compounds.
| Methodology | Core Principle | Advantages |
| Electrochemical Synthesis | Uses electricity to mediate redox-neutral C-H functionalization. | Catalyst- and oxidant-free, high regioselectivity, scalable. nih.gov |
| Microwave-Assisted SNAr | Employs microwave energy to accelerate nucleophilic aromatic substitution. | Reduced reaction times, good yields, simplified workup. nih.gov |
| Atom-Economical Cycloadditions | Maximizes the incorporation of reactant atoms into the final product. | High efficiency, reduced waste, access to diverse structures. researchgate.netresearchgate.net |
| Green Precursor Synthesis | Utilizes milder conditions and less hazardous reagents. | Improved safety, lower environmental impact, reduced production costs. google.com |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. The integration of state-of-the-art spectroscopic and computational tools is becoming indispensable in chemical research.
Future Directions:
In-situ Spectroscopic Monitoring: Techniques like real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to observe the formation and consumption of intermediates during a reaction. This provides direct evidence for proposed mechanistic pathways, as has been done to identify hemiaminal intermediates in the formation of other pyridine (B92270) derivatives. nih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry can help identify transient species and reaction byproducts, offering clues into complex reaction networks.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating transition state energies, and predicting reactivity. nih.gov Such studies can elucidate the role of catalysts, solvents, and substituents, guiding the rational design of more efficient reactions. nih.gov For pyridinyl compounds, computational approaches have been used to investigate reaction sequences and the role of catalysts like water and acetic acid. nih.gov
The synergy between these advanced techniques will provide an unprecedented level of detail about the chemical processes involving 3-pyridinyl benzenesulfonate.
| Technique | Application in Mechanistic Studies | Expected Insights |
| NMR Spectroscopy | Real-time monitoring of reaction progress. | Identification of intermediates and kinetic profiling. nih.gov |
| Computational Modeling (DFT) | Simulation of reaction pathways and transition states. | Understanding of regioselectivity, catalyst function, and reaction barriers. nih.govnih.gov |
| Synchrotron Infrared Spectroscopy | Analysis of chemical changes in materials over time. | Monitoring degradation pathways and long-term stability. dntb.gov.ua |
Exploration of Novel Reactivity Patterns and Transformation Pathways
While the sulfonate group is often considered a simple leaving group, its reactivity can be harnessed for novel chemical transformations. Future research will focus on unlocking the full synthetic potential of the pyridinyl benzenesulfonate scaffold.
Areas for Exploration:
Late-Stage Functionalization: The pyridine ring and the sulfonyl group can serve as handles for introducing additional complexity into molecules. nih.gov The development of methods for late-stage C-H functionalization of the pyridine ring is a significant area of interest, allowing for the rapid diversification of complex molecules. nih.govacs.org
Sulfonyl Radical Chemistry: Recent advances in photochemistry have enabled the generation of sulfonyl radicals from sulfonamides. acs.org Exploring similar photocatalytic strategies starting from sulfonate esters could open up new avenues for C-C and C-heteroatom bond formation.
Deconstruction-Reconstruction Strategies: Innovative methods are being developed to chemically deconstruct a pyridine ring and then reconstruct it into a different N-heteroaromatic core. digitellinc.com Applying such strategies to 3-pyridinyl benzenesulfonate could provide access to a wide array of novel heterocyclic compounds.
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents has been shown to mediate the transformation of sulfinates into sulfonates. beilstein-journals.org Investigating the reactivity of these reagents with sulfonate esters could lead to new oxidative transformation pathways. beilstein-journals.org
The pyridinyl and sulfonyl moieties make the compound a "valuable synthetic hub," where the sulfonyl group can be transformed into other important pharmacophores such as ethers, thioethers, and sulfoxides. nih.gov
Rational Design Principles for Tailored Pyridinyl Benzenesulfonate-Based Scaffolds
Rational design, often aided by computational chemistry, involves the deliberate design of molecules to achieve a specific function. This approach is particularly powerful in drug discovery and materials science.
Key Principles and Applications:
Scaffold-Based Drug Design: The pyridinyl benzenesulfonate structure can serve as a core scaffold for the development of new therapeutic agents. By systematically modifying the pyridine and benzene (B151609) rings, researchers can tune the molecule's biological activity. This approach has been used to design novel pyridinyl derivatives as anticancer agents and for the treatment of sickle cell disease. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A crucial component of rational design is the systematic study of how changes in a molecule's structure affect its properties. Future research will involve synthesizing libraries of 3-pyridinyl benzenesulfonate analogs and evaluating them to build comprehensive SAR models. nih.gov
Computational Docking and Screening: Molecular docking simulations can predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.govnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. This strategy is central to modern drug discovery. rug.nl
Co-crystal Engineering: By combining 3-pyridinyl benzenesulfonate with other molecules (co-formers), it may be possible to create co-crystals with tailored physical properties, such as improved solubility or stability.
The principles of rational design will enable the transformation of the basic 3-pyridinyl benzenesulfonate structure into highly specialized molecules for a wide range of applications, from medicine to materials science. researchgate.netmdpi.com
Q & A
Q. What are the recommended methodologies for synthesizing 3-pyridinyl benzenesulfonate derivatives?
A general synthesis approach involves coupling a pyridinyl-thiazole intermediate with a benzenesulfonyl chloride derivative. For example, benzenesulfonic chloride can be reacted with substituted pyridinyl precursors in pyridine under catalytic conditions (e.g., DMAP) at room temperature, followed by purification via column chromatography . Safety protocols, including the use of protective equipment and proper waste disposal, are critical due to the reactive nature of sulfonyl chlorides .
Q. How can researchers efficiently retrieve structural and spectral data for 3-pyridinyl benzenesulfonate?
Use authoritative databases like the NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) and PubChem for structural details (e.g., InChI, molecular weight). SciFinder is recommended for locating synthesis protocols and analogs by filtering search results using the "Preparation" role and CAS Registry Numbers .
Q. What safety considerations are critical when handling 3-pyridinyl benzenesulfonate in the lab?
Key precautions include:
- Wearing PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Working in a fume hood to mitigate inhalation risks.
- Segregating chemical waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 3-pyridinyl benzenesulfonate derivatives be resolved?
Cross-validate data using multiple sources:
- Compare experimental NMR/IR results with computational predictions (e.g., density functional theory).
- Refer to crystallographic data from Acta Crystallographica entries for bond-length and angle validation .
- Replicate synthesis under controlled conditions to isolate pure intermediates and reduce impurities .
Q. What strategies optimize the reaction yield of 3-pyridinyl benzenesulfonate in heterogeneous catalytic systems?
Design experiments to test:
- Catalysts: Screen transition metals (e.g., Pd, Cu) or organocatalysts for coupling efficiency.
- Solvents: Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility.
- Temperature: Optimize between 25–80°C to balance reaction rate and byproduct formation. Reference analogs from patent literature (e.g., N-methylsulfonyl pyridine derivatives) for mechanistic insights .
Q. How can computational modeling predict the biological activity of 3-pyridinyl benzenesulfonate analogs?
Use molecular docking tools (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Validate predictions with in vitro assays:
- Compare binding affinities of analogs with chlorine or fluorine substituents.
- Analyze structure-activity relationships (SAR) using bioisosteric replacements (e.g., thiazole-to-pyrimidine swaps) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for 3-pyridinyl benzenesulfonate derivatives?
- Verify purity via HPLC or TLC before measurement.
- Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) over patents, as the latter may omit detailed characterization .
- Consider polymorphic forms: Recrystallize the compound using solvents with varying polarities (e.g., ethyl acetate vs. hexane) .
Experimental Design Tables
Table 1. Example reaction conditions for synthesizing 3-pyridinyl benzenesulfonate analogs:
| Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | Pyridine | DMAP | 25 | 72 | |
| 3-Pyridinyl-thiazole | DMF | Pd(OAc)₂ | 80 | 65 |
Table 2. Spectral data validation sources:
| Technique | Database/Source | Key Parameters |
|---|---|---|
| NMR | NIST WebBook | δ (ppm), coupling constants |
| XRD | Acta Crystallographica | Unit cell dimensions |
| IR | PubChem | Peak assignments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
